4-Chloro-2-(difluoromethoxy)aniline CAS 1250677-10-1 properties
4-Chloro-2-(difluoromethoxy)aniline CAS 1250677-10-1 properties
An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)aniline (CAS 1250677-10-1)
Introduction
4-Chloro-2-(difluoromethoxy)aniline, identified by the CAS Number 1250677-10-1, is a halogenated aromatic amine of significant interest in the field of medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring a chloro substituent and a difluoromethoxy group on an aniline scaffold, imparts specific electronic properties and reactivity, making it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Computational Properties
The fundamental characteristics of a compound are critical for its application in synthesis and drug design. The properties of 4-Chloro-2-(difluoromethoxy)aniline are summarized below, derived from computational models and supplier technical data.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-2-(difluoromethoxy)aniline | [1] |
| CAS Number | 1250677-10-1 | [3][4] |
| Molecular Formula | C₇H₆ClF₂NO | [3][4] |
| Molecular Weight | 193.58 g/mol | [1][3][4] |
| Appearance | Data not consistently available; may be a solid or liquid. | |
| Boiling Point | 251.3 ± 35.0 °C (Predicted) | [3] |
| Density | 1.393 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | C1=CC(=C(C=C1Cl)OC(F)F)N | [1] |
| InChI | InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | [1] |
| InChIKey | FFXMBGSSJPLQGP-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4] |
| LogP (Predicted) | 2.52 - 2.8 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1][4] |
| Hydrogen Bond Acceptor Count | 2 - 4 (depending on computational method) | [1][4] |
| Rotatable Bond Count | 2 | [1][4] |
| Storage Temperature | 2-8°C, protect from light | [3][4] |
Synthesis Pathway and Rationale
While multiple proprietary methods exist, a common and logical synthesis route for analogous compounds involves a multi-step process starting from a readily available precursor. A patented method for a structurally related isomer, 4-(chlorodifluoromethoxy)aniline, provides a validated framework for understanding the synthesis of such molecules.[5][6][7] This process typically involves fluorination, nitration, and subsequent reduction.
Conceptual Synthesis Workflow
The synthesis can be visualized as a three-stage process designed to introduce the required functional groups in a controlled manner. The choice of a nitro group as a precursor to the amine is a classic and highly effective strategy in aromatic chemistry, allowing for robust reduction in the final step.
Caption: Conceptual workflow for aniline synthesis.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is a representative, non-validated procedure based on established chemical transformations for similar molecules.[5][6] Researchers must adapt and optimize these steps for the specific synthesis of 4-Chloro-2-(difluoromethoxy)aniline.
Step 1: Selective Fluorination of a Trichloromethoxy Precursor
-
Rationale: This initial step replaces two chlorine atoms with fluorine. The reaction is carefully controlled to achieve the desired difluoro-substituted intermediate.
-
Procedure: a. Charge a suitable reactor with the trichloromethoxybenzene starting material and a catalyst (e.g., a Lewis acid). b. Introduce hydrogen fluoride (HF) under controlled temperature and pressure. c. Monitor the reaction progress using an appropriate analytical technique (e.g., GC) until the desired conversion is achieved. d. Upon completion, quench the reaction and isolate the crude chlorodifluoromethoxybenzene intermediate through extraction and washing.
Step 2: Nitration of the Aromatic Ring
-
Rationale: The introduction of a nitro group onto the aromatic ring is a critical step. The electron-withdrawing nature of the existing substituents directs the incoming nitro group, and this nitro group will be reduced to the target amine in the final step.
-
Procedure: a. Cool a mixture of concentrated sulfuric acid to 0-5°C. b. Slowly add the chlorodifluoromethoxybenzene intermediate while maintaining the low temperature. c. Add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed the specified range. d. After the addition is complete, allow the reaction to proceed to completion. e. Carefully pour the reaction mixture over ice and extract the resulting nitroaromatic product. Wash the organic layer to neutrality and purify.
Step 3: Catalytic Hydrogenation to Form the Aniline
-
Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure: a. In a pressure-rated hydrogenation vessel, dissolve the nitro-intermediate in a suitable solvent such as methanol or ethanol. b. Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[8] c. Seal the vessel, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to the desired pressure (e.g., 2–3 MPa).[5] d. Heat the reaction to the target temperature (e.g., 30-45°C) and monitor the reaction by observing the cessation of hydrogen uptake.[5] e. Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst. f. The resulting solution containing the final product, 4-Chloro-2-(difluoromethoxy)aniline, can then be concentrated and purified, for instance, by distillation or crystallization.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Chloro-2-(difluoromethoxy)aniline is governed by its functional groups. The aniline moiety provides a nucleophilic center and a site for diazotization, while the aromatic ring can undergo further electrophilic substitution, guided by the existing substituents.
Its primary application is as a key intermediate in the synthesis of biologically active molecules.[9] The difluoromethoxy group is particularly significant in drug design as it can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups.
-
Anti-Cancer Drug Synthesis: This compound and its analogs are crucial building blocks for inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key targets in oncology for preventing tumor angiogenesis.[5][10]
-
CRF1 Receptor Antagonists: An efficient synthesis of a potent corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053, was developed using a related intermediate, 2,6-dichloro-4-(difluoromethoxy)aniline, highlighting the importance of this structural motif in developing treatments for stress-related disorders like anxiety and depression.[11]
Analytical Methodologies
Confirming the identity and purity of 4-Chloro-2-(difluoromethoxy)aniline requires standard analytical techniques. While specific spectra for this exact compound are proprietary to suppliers, general methods for anilines are well-established.[12]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection is a standard method for assessing the purity of chloroaniline derivatives.[13] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) is also highly effective for analyzing aniline compounds.[14]
-
Spectroscopy:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic protons will show characteristic splitting patterns, and the difluoromethoxy group will exhibit a distinctive triplet in the ¹H NMR and a triplet in the ¹³C NMR due to coupling with the two fluorine atoms.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. Predicted collision cross-section values can aid in identification.[15]
-
Infrared (IR) Spectroscopy: Vibrational spectroscopy using FT-IR can confirm the presence of key functional groups, such as the N-H stretches of the amine and C-F stretches of the difluoromethoxy group.[16]
-
Safety, Handling, and Storage
GHS Hazard Classification
4-Chloro-2-(difluoromethoxy)aniline is classified as a hazardous substance. Users must consult the full Safety Data Sheet (SDS) before handling.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
(Source: Aggregated GHS classifications from supplier data)[1]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably under a chemical fume hood.[17]
-
Avoid breathing dust, fumes, or vapors.[18]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]
-
Wash hands and any exposed skin thoroughly after handling.[18]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][19]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][19]
-
Keep away from incompatible materials such as strong oxidizing agents.[17][18]
-
Store at the recommended temperature of 2-8°C and protect from light to ensure stability.[3][4]
Conclusion
4-Chloro-2-(difluoromethoxy)aniline is a specialized chemical intermediate with significant value in modern drug discovery and development. Its synthesis, while requiring careful control over multiple steps, yields a versatile building block. The presence of the difluoromethoxy group offers distinct advantages for creating novel therapeutics, particularly in the fields of oncology and neurology. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in a research and development setting.
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An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. ACS Publications. [Link]
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Exploring the Synthesis & Applications of 4-[Chloro(difluoro)methoxy]aniline. Medium. [Link]
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4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793. PubChem. [Link]
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Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Cole-Parmer. [Link]
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4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7) API Intermediate Manufacturers. Apicule. [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
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FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed. [Link]
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